molecular formula C21H25F3N2O2 B12139816 1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol

Cat. No.: B12139816
M. Wt: 394.4 g/mol
InChI Key: WGBFJMSTQCOKEB-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol is a complex organic compound that features a combination of phenoxy, piperazine, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 3-(trifluoromethyl)aniline with piperazine under controlled conditions.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative in the presence of a suitable base and solvent to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties, leading to the formation of different substituted products.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol has several scientific research applications:

    Pharmaceuticals: It is studied for its potential use as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific characteristics.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of phenoxy, piperazine, and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25F3N2O2

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C21H25F3N2O2/c1-16-5-2-3-8-20(16)28-15-19(27)14-25-9-11-26(12-10-25)18-7-4-6-17(13-18)21(22,23)24/h2-8,13,19,27H,9-12,14-15H2,1H3

InChI Key

WGBFJMSTQCOKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

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